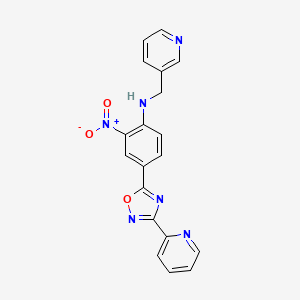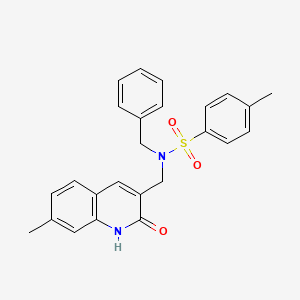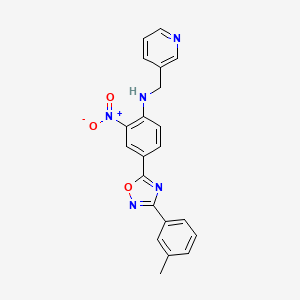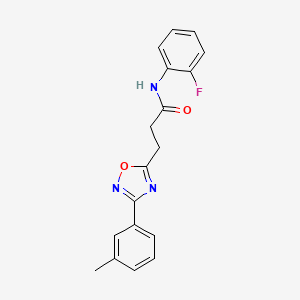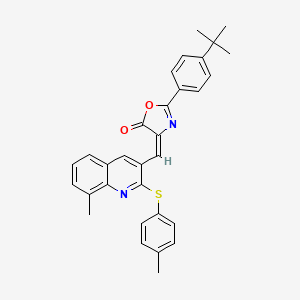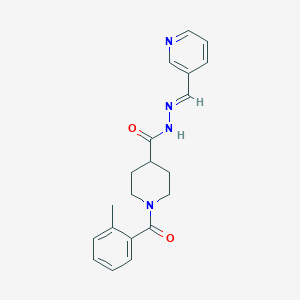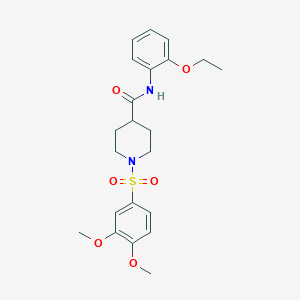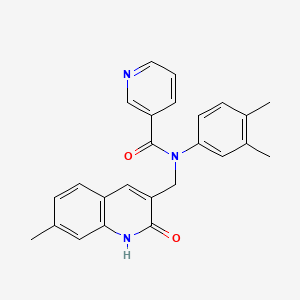
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of quinone compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide generates ROS through the redox cycling of its quinone group. The quinone group accepts electrons from cellular reductants, such as NADH, and is reduced to a semiquinone radical. The semiquinone radical can then react with oxygen to form superoxide anion, which can further react to form other ROS, such as hydrogen peroxide and hydroxyl radical. The generation of ROS by this compound can lead to oxidative damage to cellular components, including DNA, proteins, and lipids.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing ROS levels and activating cellular signaling pathways involved in apoptosis. This compound has also been found to induce autophagy, a cellular process involved in the degradation of cellular components, in cancer cells. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments. It is a well-established compound that has been widely used in scientific research. It is also relatively easy to synthesize and can be obtained in high purity. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations and can generate nonspecific oxidative stress, which can complicate the interpretation of experimental results.
Future Directions
For the use of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide in scientific research include the study of its role in the regulation of cellular metabolism, the development of novel cancer therapies, and the study of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide involves the reaction between 2-hydroxy-7-methylquinoline and 3,4-dimethylaniline followed by the addition of nicotinoyl chloride. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography, yielding this compound as a yellow powder.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been widely used in scientific research as a redox-active compound. It is commonly used to generate reactive oxygen species (ROS) in cells and tissues, which can be used to study oxidative stress and its effects on cellular signaling pathways. This compound has also been used to study the role of ROS in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-6-8-19-13-21(24(29)27-23(19)11-16)15-28(22-9-7-17(2)18(3)12-22)25(30)20-5-4-10-26-14-20/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOKPJCMTNXYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

